molecular formula C21H21FN2O5S2 B6488613 methyl 4-fluoro-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate CAS No. 941962-35-2

methyl 4-fluoro-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate

Cat. No.: B6488613
CAS No.: 941962-35-2
M. Wt: 464.5 g/mol
InChI Key: PIJONNANFKMCGI-UHFFFAOYSA-N
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Description

This compound features a benzothiophene core substituted at position 3 with a sulfonyl-piperazine group (bearing a 4-methoxyphenyl moiety) and a methyl ester at position 2. The 4-fluoro substituent on the benzothiophene ring enhances electronic stability and influences intermolecular interactions.

Properties

IUPAC Name

methyl 4-fluoro-3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O5S2/c1-28-15-8-6-14(7-9-15)23-10-12-24(13-11-23)31(26,27)20-18-16(22)4-3-5-17(18)30-19(20)21(25)29-2/h3-9H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJONNANFKMCGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC4=CC=CC(=C43)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Methyl 4-fluoro-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate (commonly referred to as G226-0234) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of G226-0234 is C21H21FN2O5S2, with a molecular weight of 440.52 g/mol. The compound features a benzothiophene core substituted with a sulfonamide group and a piperazine moiety, which are known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of G226-0234 involves several steps, typically starting from commercially available precursors. The synthetic pathway often includes the formation of the piperazine derivative followed by the introduction of the sulfonyl and carboxylate groups.

Biological Activity

1. Antitumor Activity:
G226-0234 has shown promising results in preliminary bioassays against cancer cell lines. For instance, studies indicated that derivatives containing similar piperazine structures exhibited significant inhibition rates against various cancer cell lines, including leukemia HL-60 cells, with inhibition rates reaching up to 54.59% at specific concentrations .

2. Antimicrobial Activity:
The compound's antimicrobial properties have been evaluated against both Gram-positive and Gram-negative bacteria. Compounds with similar structural motifs have demonstrated moderate to excellent antibacterial activities, suggesting that G226-0234 may exhibit comparable effects .

3. Tyrosinase Inhibition:
Recent studies have explored the inhibitory effects of related compounds on tyrosinase, an enzyme involved in melanin production. Inhibitors derived from piperazine structures showed promising results in reducing melanin synthesis in B16F10 melanoma cells, indicating potential applications in skin whitening agents .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineInhibition Rate (%)Concentration (μg/mL)
AntitumorLeukemia HL-60Up to 54.5940
AntimicrobialS. aureusModerate to GoodVaries
Tyrosinase InhibitionB16F10 CellsSignificantLow micromolar

Research Insights

  • Antitumor Studies : A study synthesized multiple derivatives related to G226-0234 and evaluated their activities against CDC25B, a crucial regulator in cell cycle progression. The results indicated that several analogs displayed high inhibition rates .
  • Antimicrobial Screening : Various derivatives were screened for antimicrobial activity against common pathogens such as E. coli and K. pneumoniae. Results showed that certain compounds exhibited significant zones of inhibition, highlighting their potential as antimicrobial agents .
  • Mechanistic Studies : Docking studies have been conducted to understand the binding interactions between G226-0234 and target enzymes like tyrosinase. These studies suggest that structural modifications can enhance binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-{[4-(3-Methoxyphenyl)piperazin-1-yl]sulfonyl}-1-Benzothiophene-2-Carboxylate (CAS 81018-05-5)

  • Core Structure : Benzothiophene with a sulfonyl-piperazine group and ester substituent.
  • Key Differences :
    • Substituent Position : The piperazine-linked phenyl group is 3-methoxy (vs. 4-methoxy in the target compound). Meta-substitution reduces steric hindrance but may alter receptor affinity compared to para-substitution.
    • Ester Group : Ethyl ester (vs. methyl), which may increase lipophilicity and metabolic stability due to slower esterase hydrolysis .
  • Implications : The 4-methoxy group in the target compound likely enhances π-π stacking in hydrophobic binding pockets, while the methyl ester may improve solubility in polar solvents.

Pyrimidine-Based Sulfonylpiperazine Derivatives ()

  • Core Structure : Pyrimidine ring instead of benzothiophene.
  • Key Differences: Electron-Withdrawing Groups: Chloro and trifluoromethyl substituents on the phenyl ring (vs. methoxy). Synthetic Route: Similar sulfonylation of piperazine but with pyrimidine intermediates .
  • Implications : The benzothiophene core in the target compound may offer superior aromatic stacking compared to pyrimidine, favoring interactions with planar biological targets.

Thiophene and Pyrazolopyrimidinone Derivatives ()

  • Core Structures: Thiophene (compound 21) or pyrazolopyrimidinone (compound 5).
  • Key Differences :
    • Heterocycle Complexity : Thiophene lacks the fused benzene ring of benzothiophene, reducing aromatic surface area.
    • Functional Groups : Trifluoromethylphenyl (electron-withdrawing) vs. 4-methoxyphenyl (electron-donating).
    • Ketone Moieties : Butan-1-one substituents () introduce hydrogen-bond acceptors, altering pharmacokinetics .
  • Implications : The target compound’s benzothiophene and methoxy groups may balance lipophilicity and polarity more effectively for blood-brain barrier penetration.

Coumarin-Piperazine Derivatives ()

  • Core Structure : Chromen-2-one (coumarin) with a piperazine-propoxy chain.
  • Key Differences :
    • Oxygen-Rich Core : Coumarin’s lactone ring increases polarity and fluorescence, useful in imaging applications.
    • Substituents : 7-Methoxy and 3-phenyl groups enhance rigidity and π-stacking but reduce conformational flexibility .
  • Implications : The target compound’s benzothiophene core lacks coumarin’s fluorescence but offers greater synthetic versatility for sulfonyl-piperazine modifications.

Structural and Functional Comparison Table

Compound Class Core Heterocycle Piperazine Substituent Ester/Ketone Group Key Properties
Target Compound Benzothiophene 4-Methoxyphenyl Methyl ester High aromaticity, moderate solubility
Ethyl Benzothiophene Analog Benzothiophene 3-Methoxyphenyl Ethyl ester Increased lipophilicity
Pyrimidine Derivatives Pyrimidine 4-Chloro-2-(trifluoromethyl) None Electrophilic, low solubility
Thiophene Derivatives Thiophene 4-Trifluoromethylphenyl Butan-1-one Hydrogen-bond acceptor, rigid
Coumarin Derivatives Chromen-2-one 4-Methyl-benzyl Propoxy chain Fluorescent, highly polar

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis likely parallels and , involving sulfonylation of piperazine with benzothiophene intermediates. The 4-fluoro group may require selective fluorination techniques .
  • Bioactivity : Compared to pyrimidine or thiophene analogs, the benzothiophene core’s extended conjugation may improve binding to serotonin or dopamine receptors. The 4-methoxy group’s para position optimizes steric and electronic interactions .
  • Solubility and Metabolism : The methyl ester balances solubility and stability better than ethyl or ketone groups, as seen in and . Fluorine at position 4 may reduce oxidative metabolism, enhancing half-life .

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